molecular formula C20H16ClF3N6O2 B6418809 ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate CAS No. 1134732-17-4

ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B6418809
CAS No.: 1134732-17-4
M. Wt: 464.8 g/mol
InChI Key: GDYYKFZCTXGHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Key structural elements include:

  • Trifluoromethyl (CF₃) group: Improves metabolic stability and electron-withdrawing effects.
  • Ethyl carboxylate and amino groups: Provide sites for hydrogen bonding and derivatization.

Properties

IUPAC Name

ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N6O2/c1-3-32-19(31)12-9-26-29(17(12)25)14-8-10(2)27-18-15(11-6-4-5-7-13(11)21)16(20(22,23)24)28-30(14)18/h4-9H,3,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYKFZCTXGHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their significant pharmacological properties. They have been extensively studied for their roles as kinase inhibitors, particularly against targets involved in cancer progression. The core structure allows for various substitutions that can enhance biological activity and selectivity towards specific molecular targets.

This compound primarily acts as an inhibitor of specific kinases involved in cell proliferation and survival pathways. Notably, it has shown potent inhibition of Pim-1 and Flt-3 kinases:

  • Pim-1 Kinase Inhibition : This compound has demonstrated significant inhibition of Pim-1 at submicromolar concentrations. Pim-1 is implicated in various cancers due to its role in promoting cell survival and proliferation. Inhibition of this kinase leads to reduced phosphorylation of BAD protein, a key regulator of apoptosis .
  • Flt-3 Kinase Inhibition : Similar to Pim-1, Flt-3 is critical for hematopoietic cell growth and survival. The compound's dual inhibitory action suggests potential utility in treating hematologic malignancies .

Anticancer Activity

The anticancer efficacy of ethyl 5-amino derivatives was evaluated through several assays:

  • MTT Assay : This assay was utilized to assess cell viability in various cancer cell lines (e.g., MDA-MB-231). The results indicated that the compound effectively reduces cell viability in a dose-dependent manner.
  • Clonogenic Assay : The ability to inhibit colony formation was tested, revealing that the compound significantly suppresses the growth of cancer cells mimicking Pim-1 knockdown effects .
  • Cell Cycle Analysis : Flow cytometry was employed to analyze the effects on cell cycle progression. The results showed an accumulation of cells in the G0/G1 phase, indicating that the compound may induce cell cycle arrest.

Selectivity Profile

The selectivity of ethyl 5-amino derivatives was assessed against a panel of 119 oncogenic kinases. The selectivity score indicated a high degree of specificity for Pim-1 over other kinases, with >95% inhibition achieved at 1 μM concentration for Pim-1 and TRKC . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Study 1: In Vivo Efficacy

In a recent study involving xenograft models of breast cancer, treatment with ethyl 5-amino derivatives resulted in significant tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors such as angiogenesis.

Study 2: Combination Therapy

Combining ethyl 5-amino with established chemotherapeutics (e.g., Doxorubicin) demonstrated synergistic effects in vitro. The combination led to enhanced apoptosis rates and reduced IC50 values compared to single-agent treatments .

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl and chlorophenyl substituents make the compound highly reactive toward nucleophilic and electrophilic substitutions.

Nucleophilic Substitution

The 2-trifluoromethyl group undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with piperidine derivatives in the presence of Pd(OAc)₂ (10 mol%) and acetic acid (6 equiv) at 130°C under O₂ yields analogs with substituted piperidine groups .

  • Substitution with aryl boronic acids via Suzuki coupling introduces aryl groups at position 3 of the pyrimidine ring, as demonstrated in analogous compounds .

Key Reaction Conditions

ReagentCatalystSolventTemperatureYield (%)
Piperidine derivativesPd(OAc)₂Ethanol130°C74–94
Aryl boronic acidsPd(PPh₃)₄DMF80°C65–85

Oxidation and Reduction

The pyrazole and pyrimidine rings exhibit redox activity:

Oxidation

  • The pyrimidine ring is oxidized to pyrimidinone derivatives using H₂O₂ in acetic acid (70°C, 12 h) .

  • The ethyl ester group is resistant to oxidation under mild conditions but converts to a carboxylate under strong oxidants like KMnO₄.

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a dihydro derivative, retaining the trifluoromethyl group .

Representative Data

Reaction TypeReagent/ConditionsProductYield (%)
OxidationH₂O₂, HOAc, 70°CPyrimidin-7(4H)-one82
ReductionH₂ (1 atm), 10% Pd/C, EtOH4,5-Dihydropyrazolo[1,5-a]pyrimidine68

Cyclocondensation Reactions

The amino group at position 5 of the pyrazole participates in cyclocondensation with β-diketones or ketoesters to form fused heterocycles. For example:

  • Reaction with ethyl acetoacetate in ethanol containing acetic acid (6 equiv) under O₂ forms pyrazolo[1,5-a]pyridine derivatives .

Optimized Conditions

ParameterOptimal ValueImpact on Yield
Acid (equiv)6 (HOAc)↑ Yield by 40%
AtmosphereO₂↑ Yield by 20%
CatalystPd(OAc)₂ (10 mol%)Essential

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M, reflux, 6 h) . Further derivatization includes:

  • Amidation with amines (e.g., NH₃/MeOH) to form carboxamides .

  • Conversion to acyl chlorides using SOCl₂ for nucleophilic substitutions .

Hydrolysis Data

BaseTemperatureTime (h)Conversion (%)
NaOHReflux695
LiOH60°C488

Electrophilic Aromatic Substitution

The chlorophenyl group directs electrophilic substitution to the para position:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group .

  • Sulfonation with fuming H₂SO₄ yields sulfonic acid derivatives .

Photochemical Reactions

Under UV light (254 nm), the trifluoromethyl group undergoes radical-mediated C–F bond cleavage, forming difluoromethyl intermediates .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3): The pyrimidine ring undergoes protonation, enhancing solubility but reducing reactivity .

  • Basic Conditions (pH > 10): The ester group hydrolyzes rapidly, while the amino group remains stable .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table compares the target compound with structurally related analogs from the literature:

Compound Core Structure Substituents Molecular Weight Key Properties Reference
Ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate Pyrazolo[1,5-a]pyrimidine + pyrazole 2-ClPh, CF₃, NH₂, COOEt ~469.8 g/mol* High lipophilicity (estimated XLogP₃: ~4.2)
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate Pyrazole 2-FPh, NH₂, COOEt 265.3 g/mol Similarity: 0.97 (structural); lower molecular weight, reduced π-stacking potential
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine 4-MePh, CF₃, COOH 335.3 g/mol Acidic group enhances solubility; lacks pyrazole ring
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 3-MeOPh, CF₃, COOEt 365.3 g/mol Methoxy group improves solubility; positional isomerism affects binding affinity
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines Pyrazolo-triazolo-pyrimidine Varied aryl groups ~350–400 g/mol Increased planarity; potential for intercalation in DNA/proteins

*Calculated based on molecular formula.

Physicochemical and ADMET Properties

  • Lipophilicity : The CF₃ and 2-ClPh groups in the target compound increase XLogP₃ (~4.2) compared to analogs with methoxy (XLogP₃ ~3.1) or carboxylic acid groups (XLogP₃ ~2.5) .
  • Solubility : Ethyl carboxylate improves solubility over carboxylic acid derivatives (e.g., 5-(4-methylphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) .
  • Metabolic Stability : CF₃ groups reduce oxidative metabolism, as seen in related trifluoromethylated pyrimidines .

Preparation Methods

Cyclocondensation with 1,3-Diketones

A mixture of 5-amino-3-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile and hexafluoroacetylacetone undergoes cyclocondensation in acetic acid under microwave irradiation (140°C, 2 min), yielding the pyrazolo[1,5-a]pyrimidine scaffold with trifluoromethyl and methyl groups at positions 2 and 5, respectively. The reaction proceeds via nucleophilic attack of the amino group on the diketone, followed by dehydration and aromatization.

Key Reaction Parameters

Starting MaterialReagent/ConditionsYieldCitation
5-Amino-3-(2-chlorophenyl)pyrazoleHexafluoroacetylacetone, AcOH, MW87%

Acid-Catalyzed Cyclization

Alternative methods employ H₂SO₄ in acetic acid to facilitate cyclocondensation. For example, 5-amino-3-(2-chlorophenyl)pyrazole reacts with ethyl trifluoromethylacetoacetate under reflux (120°C, 4 h), achieving a 78% yield. This method avoids microwave equipment but requires longer reaction times.

Functionalization of the Pyrimidine Ring

After constructing the core, the 7-position is functionalized with a pyrazole moiety. This step involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

SNAr with Hydrazine Derivatives

7-Chloro intermediates react with ethyl 5-aminopyrazole-4-carboxylate in ethanol under reflux to install the pyrazole ring. The chlorine atom at position 7 is displaced by the pyrazole’s amine group, forming the C–N bond.

Optimization Insight

  • Solvent: Ethanol or DMF improves solubility of intermediates.

  • Catalyst: Triethylamine (10 mol%) enhances reaction rate.

Palladium-Catalyzed Coupling

For higher regioselectivity, Suzuki-Miyaura coupling has been explored. A 7-bromo pyrazolo[1,5-a]pyrimidine reacts with a pyrazole boronic ester using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane (90°C, 12 h), achieving 82% yield. This method avoids harsh conditions but requires anhydrous environments.

Esterification and Final Modification

The ethyl carboxylate group is introduced via esterification of the pyrazole’s carboxylic acid precursor.

Fischer Esterification

The carboxylic acid intermediate (5-amino-1-(pyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylic acid) is refluxed with excess ethanol and H₂SO₄ (cat.) for 6 h, yielding the ethyl ester.

Yield and Purity

  • Yield: 89% after recrystallization from ethanol.

  • Purity: >98% (HPLC).

Microwave-Assisted Esterification

Modern protocols use microwave irradiation (100°C, 20 min) with DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, reducing reaction time to 30 minutes.

Analytical Characterization

Synthesized batches are validated using:

  • ¹H/¹³C NMR: Confirms substitution patterns and regiochemistry.

    • Key signals: Trifluoromethyl (δ -62 ppm in ¹⁹F NMR), ethyl ester (δ 1.35 ppm, triplet).

  • HRMS: Matches theoretical [M+H]⁺ of 465.12 g/mol.

  • X-ray Diffraction: Validates crystal structure and tautomeric forms.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeCitation
Microwave cyclocondensationFast (2 min), high yieldSpecialized equipment needed85–90%
Acid-catalyzed cyclizationNo MW requiredLonger reaction time (4–6 h)75–80%
Suzuki couplingRegioselectiveCostly catalysts80–85%

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors for cyclocondensation, achieving 92% yield with a residence time of 5 minutes. Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >99% purity for pharmaceutical applications .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

The compound’s synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. For example:

  • Cyclocondensation : Ethyl acetoacetate derivatives can react with phenylhydrazine and trifluoromethyl-containing reagents under reflux conditions to form the pyrazole core .
  • Coupling Reactions : Aryl halide intermediates (e.g., 2-chlorophenyl derivatives) are coupled to the pyrazolo[1,5-a]pyrimidine scaffold via Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Esterification : The carboxylate group is introduced via esterification of the pyrazole-4-carboxylic acid intermediate using ethanol and acid catalysts .

Q. Key Parameters :

  • Temperature control (reflux vs. room temperature) to avoid side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, ethanol for esterification).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
  • X-ray Crystallography : Single-crystal studies resolve structural ambiguities, such as the planarity of the pyrazolo[1,5-a]pyrimidine core and bond-length deviations (e.g., C–C mean = 0.005 Å in related structures) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 0.001 Da) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict regioselectivity?

  • Quantum Chemical Calculations : Transition-state modeling using density functional theory (DFT) identifies energy barriers for competing pathways (e.g., trifluoromethyl group positioning) .
  • Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
  • AI-Driven Process Control : Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and predict yields under varying temperatures/pressures .

Q. How can structural ambiguities in polymorphic forms or tautomeric equilibria be resolved?

  • Variable-Temperature XRD : Detects thermal-dependent conformational changes (e.g., pyrimidine ring puckering) .
  • Dynamic NMR : Captures tautomeric shifts (e.g., amino-pyrazole ↔ imino-pyrazole equilibria) at low temperatures .
  • Synchrotron Radiation : High-resolution powder XRD distinguishes polymorphs with subtle lattice differences .

Q. How should researchers address discrepancies in reported biological activity data?

  • Comparative Assays : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like KDR kinase or benzodiazepine receptors .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on antitrypanosomal activity (IC₅₀ = 1.2 μM vs. 5.7 μM).
Methodological Resolution :

Verify assay conditions (e.g., parasite strain, incubation time) .

Assess compound stability in culture media via HPLC .

Cross-validate with in silico ADMET predictions (e.g., LogP, metabolic liability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.